molecular formula C19H23N3O6S2 B2919196 N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 872880-76-7

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2919196
CAS No.: 872880-76-7
M. Wt: 453.53
InChI Key: YATKJRGKQIPGNE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-containing ethanediamide derivative characterized by a 1,3-oxazinan-2-ylmethyl core substituted with a 4-methoxybenzenesulfonyl group and a thiophen-2-ylmethyl moiety. Its structure combines a sulfonamide group (known for bioactivity in antimicrobial and anti-inflammatory agents) with a thiophene ring (implicated in electronic and pharmacological properties).

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-27-14-5-7-16(8-6-14)30(25,26)22-9-3-10-28-17(22)13-21-19(24)18(23)20-12-15-4-2-11-29-15/h2,4-8,11,17H,3,9-10,12-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATKJRGKQIPGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 1,3-oxazinan-2-ylmethanol to form an intermediate. This intermediate is then reacted with thiophen-2-ylmethylamine and ethanediamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of N-substituted ethanediamides with sulfonamide and heterocyclic substituents. Key analogues include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight Key Properties/Activities
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide R1 = 4-Cl-C6H4SO2; R2 = 2-methylpropyl C17H24ClN3O5S 417.91 Higher lipophilicity (Cl substituent); potential antimicrobial activity (unpublished data).
N-Cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide R1 = 4-MeO-C6H4SO2; R2 = cyclopentyl C19H27N3O6S 425.5 Improved metabolic stability (cyclopentyl group); IR ν(C=O): 1665 cm⁻¹ .
N'-[(3-Methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide R1 = 4-Me-C6H4SO2; R2 = 3-MeO-C6H4CH2 C22H27N3O6S 473.5 Reduced solubility due to methylbenzenesulfonyl group; NMR δ(Ar-H): 7.2–7.8 ppm .

Key Findings from Comparative Studies

Electronic Effects of Sulfonyl Substituents: The 4-methoxy group in the target compound (vs. This is supported by IR spectra showing ν(S=O) at 1160–1180 cm⁻¹ in methoxy derivatives, compared to 1150–1170 cm⁻¹ in chloro analogues . Chloro substituents (e.g., ) increase electrophilicity, which may enhance reactivity in nucleophilic environments .

Cyclopentyl () or 2-methylpropyl () groups improve lipophilicity (logP values ~2.5–3.0), whereas the thiophene moiety balances hydrophilicity (logP ~1.8 estimated) .

Synthetic Routes :

  • Ethanediamide derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF), as seen in . The target compound likely follows a similar pathway, with triethylamine (TEA) used to neutralize HCl byproducts .
  • Alternative routes for sulfonamide incorporation involve Friedel-Crafts reactions (e.g., ) or direct sulfonylation of oxazinan intermediates .

Thermal and Spectral Properties :

  • Methoxybenzenesulfonyl derivatives exhibit higher thermal stability (decomposition >250°C) compared to methyl- or chloro-substituted analogues (~200–220°C) .
  • ¹H-NMR spectra of thiophene-containing compounds show characteristic δ 7.2–7.4 ppm for thiophene protons, distinct from aryl protons in phenyl derivatives (δ 6.8–7.8 ppm) .

Biological Activity

N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O7SC_{22}H_{27}N_{3}O_{7}S, with a molecular weight of 477.5 g/mol. The structure includes an oxazinan ring, a methoxybenzenesulfonyl group, and a thiophene moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC22H27N3O7S
Molecular Weight477.5 g/mol
CAS Number872880-84-7

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study on oxazinonaphthalene derivatives showed that certain analogs demonstrated IC50 values ranging from 4.47 to 52.8 μM against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer) .

In particular, the compound's ability to induce cell cycle arrest at the G2/M phase has been noted, suggesting a mechanism involving tubulin inhibition similar to well-known anticancer agents .

The proposed mechanism of action for this compound involves its interaction with tubulin, leading to inhibition of microtubule polymerization. This interaction is critical for cell division, and thus, compounds that disrupt this process can lead to cancer cell death . The methoxy and sulfonyl groups in the structure enhance binding affinity to tubulin, potentially increasing the compound's efficacy.

Case Studies

  • Study on Tubulin Inhibition :
    • Objective : Evaluate the effect of oxazinonaphthalene derivatives on tubulin polymerization.
    • Findings : Compounds similar to this compound were found to inhibit tubulin polymerization in a dose-dependent manner, corroborating their potential as antitumor agents .
  • Cytotoxicity Assessment :
    • Objective : Assess cytotoxic effects against multiple cancer cell lines.
    • Results : The tested compounds exhibited moderate to significant cytotoxicity across various cell lines, with some derivatives showing enhanced activity due to structural modifications .

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